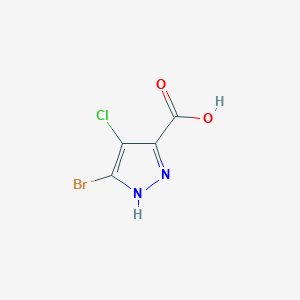![molecular formula C57H32O B13016146 2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural and electronic properties. This compound features a spiro linkage, which connects two distinct aromatic systems: pyrene and fluorene-xanthene. The spiro configuration imparts rigidity and three-dimensionality, making it a valuable component in various advanced materials and optoelectronic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of pyrene boronic acid with a spiro[fluorene-9,9’-xanthene] derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Bromination using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Reduced spiro compounds with altered electronic properties.
Substitution: Brominated derivatives of the original compound.
Applications De Recherche Scientifique
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Mécanisme D'action
The compound exerts its effects primarily through its electronic and structural properties. The spiro linkage provides a rigid framework that prevents π-π stacking, enhancing solubility and processability. The pyrene units contribute to strong fluorescence, making the compound useful in optoelectronic applications. The molecular targets and pathways involved include interactions with light and charge carriers in electronic devices.
Comparaison Avec Des Composés Similaires
Spiro[fluorene-9,9’-xanthene]: A simpler analog without the pyrene units, used in similar applications but with different electronic properties.
Spiro-OMeTAD: A widely used hole transport material in perovskite solar cells, differing in its functional groups and electronic characteristics.
Uniqueness: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] stands out due to its combination of pyrene and spiro[fluorene-9,9’-xanthene], offering unique photophysical properties and enhanced stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and optical characteristics.
Propriétés
Formule moléculaire |
C57H32O |
|---|---|
Poids moléculaire |
732.9 g/mol |
Nom IUPAC |
2,7-di(pyren-1-yl)spiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C57H32O/c1-3-13-51-47(11-1)57(48-12-2-4-14-52(48)58-51)49-31-39(41-25-19-37-17-15-33-7-5-9-35-21-29-45(41)55(37)53(33)35)23-27-43(49)44-28-24-40(32-50(44)57)42-26-20-38-18-16-34-8-6-10-36-22-30-46(42)56(38)54(34)36/h1-32H |
Clé InChI |
PSDGMZDVXBWBTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C3C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


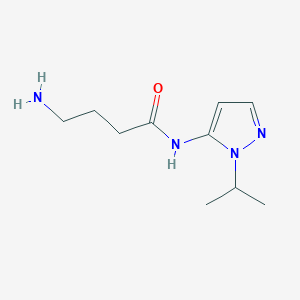
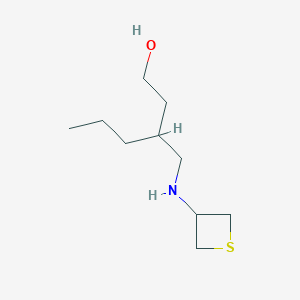
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
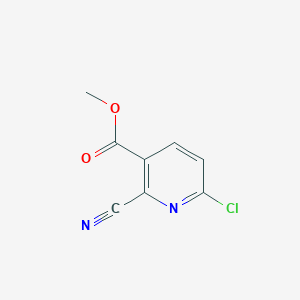
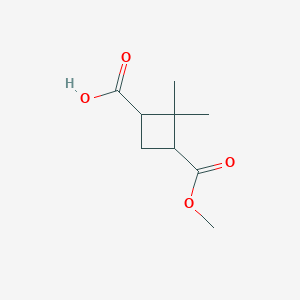
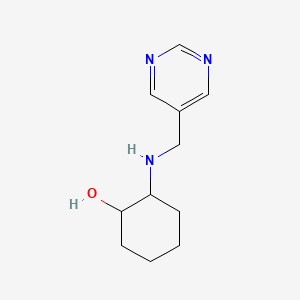
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)

![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
